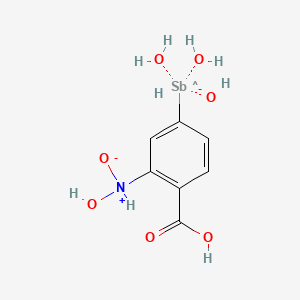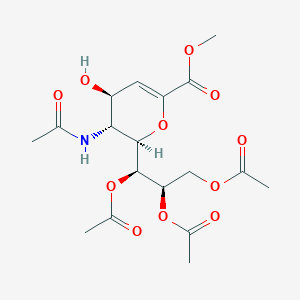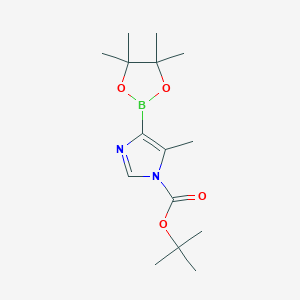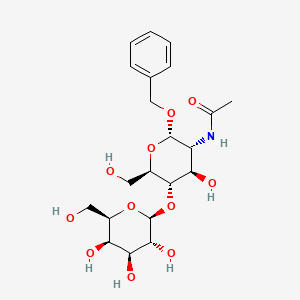
Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate typically involves the esterification of 3-bromo-2,5-dichloro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions and equipment to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions are typical reducing agents.
Major Products Formed
Scientific Research Applications
Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity . The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-2,5-dichlorobenzoate: Similar structure but lacks the methyl group.
Ethyl 3-bromo-2,5-dichloro-4-methylbenzoate: Similar structure but with the methyl group in a different position.
Ethyl 3-bromo-2,5-dichloro-6-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules . The presence of both bromine and chlorine atoms, along with the ester and methyl groups, provides a versatile framework for various chemical transformations and applications .
Properties
Molecular Formula |
C10H9BrCl2O2 |
|---|---|
Molecular Weight |
311.98 g/mol |
IUPAC Name |
ethyl 3-bromo-2,5-dichloro-6-methylbenzoate |
InChI |
InChI=1S/C10H9BrCl2O2/c1-3-15-10(14)8-5(2)7(12)4-6(11)9(8)13/h4H,3H2,1-2H3 |
InChI Key |
VBOQWLMQZFYMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)
![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)

![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)




![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)




